molecular formula C7H9F3O3 B1586539 Ethyl 2-methyl-4,4,4-trifluoroacetoacetate CAS No. 344-00-3

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

Cat. No. B1586539
CAS RN: 344-00-3
M. Wt: 198.14 g/mol
InChI Key: YLRGPBKEZVHOAW-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (EMTFA) is an organic compound that has many applications in the chemical and pharmaceutical industries. It is a colorless, volatile liquid with a pungent odor and a boiling point of 54°C. It is used in the synthesis of various drugs and pharmaceuticals as well as in the production of pesticides and herbicides. It is also used in the synthesis of polymers, catalysts, and other materials.

Scientific Research Applications

1. Synthesis of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using Ethyl 2-methyl-4,4,4-trifluoroacetoacetate, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives are carried out under specific conditions, but the exact procedures are not detailed in the source .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Also, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Three-Component Cyclization

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used in a three-component cyclization process with 1,2-ethanediamines and 3-methylbutan-2-one to produce hexahydroimidazo .
  • Methods of Application: The reactions proceed under mild conditions .
  • Results or Outcomes: The use of methyl ketone with a bulky isopropyl substituent increased the stereoselectivity of the transformations .

3. Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
  • Methods of Application: The synthesis involves the production of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

4. Synthesis of 5,6-Disubstituted Thiopyrimidine Aryl Aminothiazoles

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used in the synthesis of 5,6-disubstituted thiopyrimidine aryl aminothiazoles, which are potential inhibitors of the calcium-activated chloride channel TMEM16A/Ano1 .
  • Methods of Application: The exact procedures are not detailed in the source .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

5. Drug Intermediate

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a drug intermediate .
  • Methods of Application: The exact procedures are not detailed in the source .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

6. Cyclization, Oxidation and Halogenating Reaction Catalyst

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a catalyst in cyclization, oxidation, and halogenating reactions .
  • Methods of Application: The exact procedures are not detailed in the source .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

7. Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
  • Methods of Application: The synthesis involves the production of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

8. Drug Intermediate

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a drug intermediate .
  • Methods of Application: The exact procedures are not detailed in the source .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

9. Cyclization, Oxidation and Halogenating Reaction Catalyst

  • Application Summary: Ethyl 2-methyl-4,4,4-trifluoroacetoacetate is used as a catalyst in cyclization, oxidation, and halogenating reactions .
  • Methods of Application: The exact procedures are not detailed in the source .
  • Results or Outcomes: The exact outcomes are not detailed in the source .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-3-13-6(12)4(2)5(11)7(8,9)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRGPBKEZVHOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371911
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,4,4-trifluoroacetoacetate

CAS RN

344-00-3
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methyl-4,4,4-trifluoroacetoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (7.05 g of a 50% oil dispersion, 0.15 mol) was washed 3 times with 25 ml of dimethoxyethane to remove the oil and then suspended in 220 ml of dimethoxyethane, under an argon atmosphere and cooled in an ice bath. A solution of ethyl 3-keto-4,4,4-trifluorobutanoate (25.77 g, 0.14 mol) in 25 ml of dimethoxyethane was added dropwise from an addition funnel to the stirred suspension. After the addition was completed, the cooling bath was removed and the reaction mixture stirred for 30 minutes past the cessation of hydrogen gas evolution. Methyl iodide (43.0 ml, 0.70 mole) was added by syringe and the reaction mixture refluxed overnight. The reaction was cooled to room temperature and poured into a separatory funnel containing a 1:1:1 mixture of saturated ammonium chloride:brine:water. The layers were separated and the aqueous phase extracted with 100 ml ether. The combined organic phase and ether extract was washed with brine, dried over magnesium sulfate and filtered. The solvents were removed by distillation at atmospheric pressure using a Vigreaux column leaving ethyl 3-keto-2-methyl-4,4,4-trifluorobutanoate as the pot residue. Rf: (EtAc/hexane--20:80)
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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